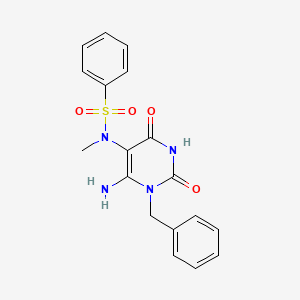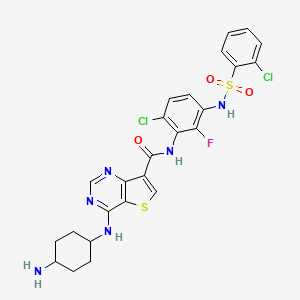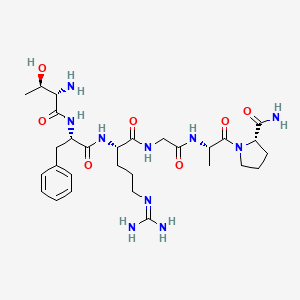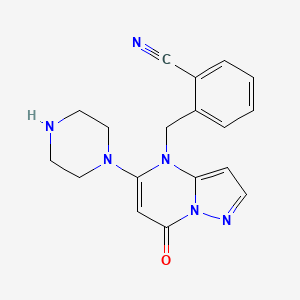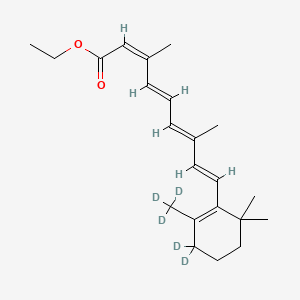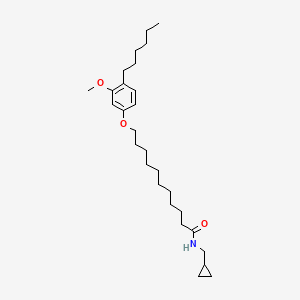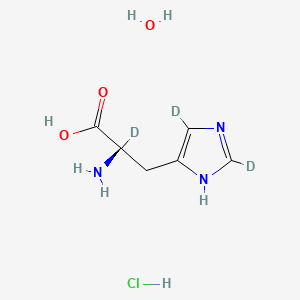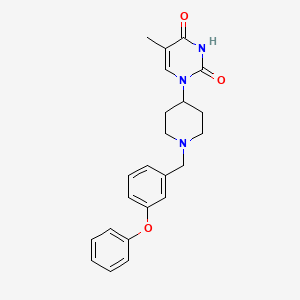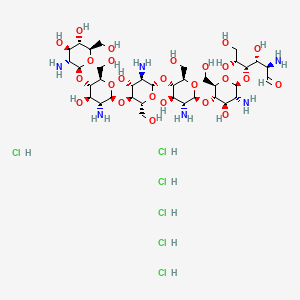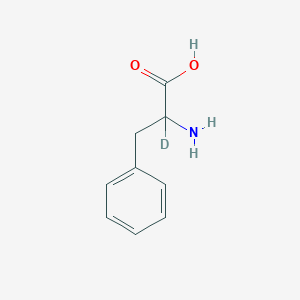
DL-3-Phenylalanine-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-3-Phenylalanine-d1: is a deuterium-labeled version of DL-3-Phenylalanine, an amino acid derivative. The compound is characterized by the substitution of a hydrogen atom with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the unique properties of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Phenylalanine-d1 typically involves the incorporation of deuterium into the phenylalanine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process can be carried out under various conditions, including:
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Solvents: Deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD)
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm) to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
High-Pressure Reactors: For efficient deuterium incorporation.
Purification Techniques: Such as crystallization and chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
DL-3-Phenylalanine-d1 can undergo various chemical reactions, including:
Oxidation: Conversion to phenylpyruvic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to phenylalaninol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nitration of the aromatic ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Bromophenylalanine or nitrophenylalanine, depending on the substituent introduced.
科学的研究の応用
DL-3-Phenylalanine-d1 is widely used in various scientific research fields:
Chemistry: As a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: In protein synthesis studies to track the incorporation of phenylalanine into proteins.
Medicine: In pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用機序
The mechanism of action of DL-3-Phenylalanine-d1 involves its incorporation into metabolic pathways where phenylalanine is a substrate. The deuterium atom can influence the rate of enzymatic reactions due to the kinetic isotope effect, which can slow down the reaction rates. This property is useful in studying the detailed mechanisms of enzyme-catalyzed reactions and in the development of drugs with altered metabolic profiles.
類似化合物との比較
Similar Compounds
L-Phenylalanine: The naturally occurring form of phenylalanine.
D-Phenylalanine: The enantiomer of L-Phenylalanine.
DL-Phenylalanine: A racemic mixture of D- and L-Phenylalanine.
Deuterated Amino Acids: Other amino acids labeled with deuterium, such as deuterated glycine or alanine.
Uniqueness
DL-3-Phenylalanine-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracking of the compound in metabolic studies and can alter the pharmacokinetic properties of drugs, making it a valuable tool in drug development and biochemical research.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
2-amino-2-deuterio-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8D |
InChIキー |
COLNVLDHVKWLRT-BNEYPBHNSA-N |
異性体SMILES |
[2H]C(CC1=CC=CC=C1)(C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


